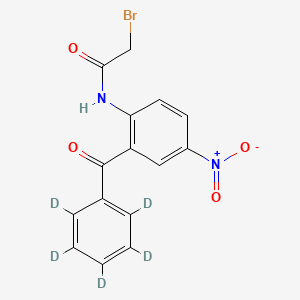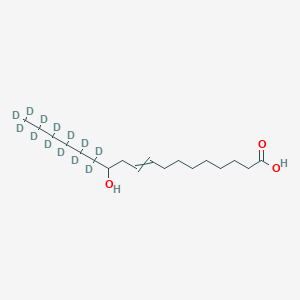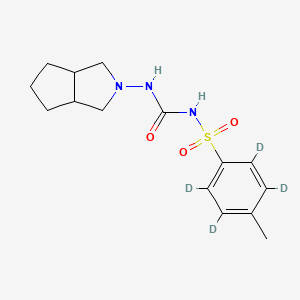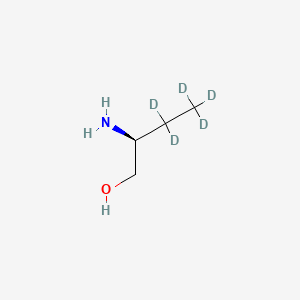
Mirtazapine N-Oxide
Vue d'ensemble
Description
Mirtazapine N-Oxide (MNO) is a novel compound with a wide range of applications in scientific research. This versatile compound has been used in numerous studies to investigate a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
Enantioselective Separation in Pharmaceutical Analysis
Mirtazapine N-Oxide is used in chiral capillary zone electrophoresis, which is a technique for the enantioselective separation of mirtazapine and its metabolites . This method is crucial for identifying and quantifying the different enantiomers of mirtazapine in pharmaceutical formulations, ensuring the efficacy and safety of the medication.
Metabolite Identification and Quantification
In metabolic studies, Mirtazapine N-Oxide serves as a marker to understand the drug’s metabolic pathways . It is identified as an inactive metabolite of mirtazapine, which can be quantified to assess the drug’s metabolism in the body, aiding in pharmacokinetic studies.
Nose-to-Brain Drug Delivery Systems
Research has explored the use of Mirtazapine N-Oxide in the development of lipid nanocapsules for nose-to-brain delivery systems . This application is significant for drugs with low bioavailability and high first-pass metabolism, aiming to enhance direct drug transport to the brain.
Pharmacokinetic Behavior Studies
Mirtazapine N-Oxide is involved in studies that investigate the pharmacokinetic behavior of mirtazapine when delivered through innovative methods like lipid nanocapsules . These studies are essential for optimizing drug delivery and improving therapeutic outcomes.
Radiolabeling and Biodistribution Studies
The compound is used in radiolabeling studies to track the biodistribution of mirtazapine . This application is vital for understanding the distribution and localization of the drug within the body, which is crucial for targeted therapy.
Targeted Drug Delivery Research
Mirtazapine N-Oxide plays a role in the research of targeted drug delivery systems, particularly in the context of lipid-based nanocarriers . These systems aim to improve the delivery of drugs to specific parts of the body, reducing side effects and enhancing treatment efficacy.
Mécanisme D'action
Target of Action
Mirtazapine N-Oxide is a metabolite of Mirtazapine . Mirtazapine primarily targets central adrenergic and serotonergic receptors . It is a noradrenergic and specific serotonergic antidepressant (NaSSA) that acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors as well as by blocking 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in mood regulation and the body’s response to stress.
Mode of Action
It is hypothesized that its antidepressant effects are due to the synergy between noradrenergic and serotonergic actions . By antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, Mirtazapine enhances the release of norepinephrine and 5-HT1A–mediated serotonergic transmission . This dual mode of action may be responsible for its rapid onset of action and high level of response .
Biochemical Pathways
Mirtazapine is metabolized by N-demethylation to N-desmethylmirtazapine, aromatic-ring hydroxylation at position 8 to 8-hydrpxymirtazapine, and N-oxidation to Mirtazapine N-Oxide . The cytochrome P450 (CYP) isoforms CYP1A2 and CYP3A4 in human liver microsomes are mainly responsible for this metabolism . These metabolic reactions provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors .
Pharmacokinetics
Mirtazapine exhibits linear pharmacokinetics over a dose range of 15 to 80mg . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . The elimination half-life of Mirtazapine ranges from 20 to 40 hours . Total body clearance as determined from intravenous administration to young males amounts to 31 L/h . The CYP3A enzyme metabolizes Mirtazapine into its N-desmethyl and N-oxide metabolites .
Result of Action
It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery . It is also effective in treating major depressive disorder and depression associated with epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease .
Action Environment
The action of Mirtazapine N-Oxide can be influenced by environmental factors such as the route of administration. For instance, intranasal delivery of Mirtazapine via lipid nanocapsules has been shown to deliver a higher amount of Mirtazapine to the brain with less drug levels in blood when compared to the Mirtazapine solution after intravenous and intranasal administration . This suggests that the nose-to-brain pathway plays a significant role in the drug delivery to the brain .
Propriétés
IUPAC Name |
5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676048 | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155172-12-6 | |
| Record name | Mirtazapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is Mirtazapine N-oxide formed in the body?
A1: Mirtazapine N-oxide is a metabolite of Mirtazapine, generated through biotransformation. Research using the fungus Cunninghamella elegans as a model for mammalian metabolism revealed that this fungus metabolizes Mirtazapine into seven distinct metabolites, including Mirtazapine N-oxide. [] This suggests that similar metabolic pathways involving oxidation may be responsible for the formation of Mirtazapine N-oxide in mammals, including humans.
Q2: What analytical methods are available for detecting and quantifying Mirtazapine N-oxide in biological samples?
A2: Several analytical methods have been developed for the detection and quantification of Mirtazapine N-oxide in biological samples:
- Enantioselective HPLC with Fluorescence Detection: This method allows for the simultaneous quantification of Mirtazapine, Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine N-oxide in plasma and urine samples. [] This technique utilizes liquid-solid extraction for sample preparation and achieves high sensitivity and accuracy.
- Chiral Capillary Zone Electrophoresis with Acetonitrile-Field-Amplified Sample Stacking: This method enables the simultaneous enantioselective separation of Mirtazapine, N-Desmethylmirtazapine, 8-Hydroxymirtazapine, and Mirtazapine N-oxide. [] This technique provides rapid analysis with high sensitivity and has been validated for pharmacokinetic studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)

